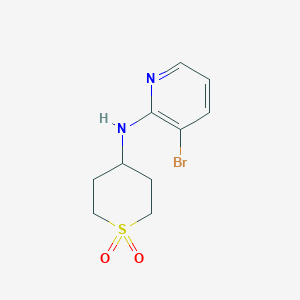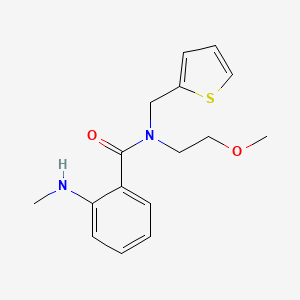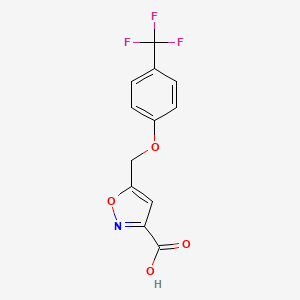![molecular formula C12H12ClN3O2 B7588012 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole, also known as CNMEI, is a chemical compound that has been recently studied in various scientific research applications. CNMEI is a heterocyclic compound that contains an imidazole ring and a nitro group. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole is not fully understood. However, it has been suggested that 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole inhibits the activity of the enzyme NADH:ubiquinone oxidoreductase, which is involved in the electron transport chain in mitochondria. Inhibition of this enzyme leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole inhibits the activity of NADH:ubiquinone oxidoreductase, which leads to a decrease in ATP production and an increase in ROS production. 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has also been shown to induce apoptosis in cancer cells. In addition, 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the growth of various cancer cell lines. However, there are also limitations to using 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole in lab experiments. 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Future Directions
There are several future directions for research on 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole. One direction is to study its potential use as an anti-cancer agent in vivo. Another direction is to study its potential use as an anti-inflammatory agent in vivo. In addition, further studies are needed to understand the mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole and its potential side effects and toxicity. Finally, studies are needed to optimize the synthesis method of 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole and to develop more effective analogs of 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole.
Conclusion
In conclusion, 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole, or 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole, is a chemical compound that has been studied for its potential use as an anti-cancer and anti-inflammatory agent. 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. While 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has several advantages for lab experiments, there are also limitations to its use. Further studies are needed to optimize its synthesis method, understand its mechanism of action, and develop more effective analogs.
Synthesis Methods
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has been synthesized using various methods, including the reaction of 2-chloro-5-nitrobenzaldehyde with ethylimidazole in the presence of a base. The reaction yields 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole as a yellow solid with a melting point of 108-109°C. Other methods of synthesis include the reaction of 2-chloro-5-nitrobenzaldehyde with imidazole and the reaction of 2-chloro-5-nitrobenzaldehyde with 2-ethylimidazole.
Scientific Research Applications
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has been studied for its potential use as an anti-cancer agent. In vitro studies have shown that 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has also been shown to induce apoptosis in cancer cells. In addition, 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has been studied for its potential use as an anti-inflammatory agent. In vitro studies have shown that 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
properties
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-2-ethylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-12-14-5-6-15(12)8-9-7-10(16(17)18)3-4-11(9)13/h3-7H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKYAQOLDPKXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)



![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)

![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)

![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)